4-(Bromomethyl)-3-fluoro-5-iodobenzaldehyde
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Overview
Description
4-(Bromomethyl)-3-fluoro-5-iodobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of bromomethyl, fluoro, and iodo substituents on a benzene ring, along with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3-fluoro-5-iodobenzaldehyde typically involves multi-step reactions starting from a suitable benzene derivativeThe final step involves the formylation of the benzene ring to introduce the aldehyde group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific solvents, catalysts, and temperature control to facilitate the desired transformations. For example, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-3-fluoro-5-iodobenzaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.
Fluorination: Fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Iodination: Iodine or N-iodosuccinimide (NIS) under electrophilic conditions.
Major Products Formed
Substitution Products: Formation of new derivatives with different substituents replacing the bromomethyl group.
Oxidation Products: Conversion of the aldehyde group to a carboxylic acid.
Coupling Products: Formation of biaryl compounds through cross-coupling reactions.
Scientific Research Applications
4-(Bromomethyl)-3-fluoro-5-iodobenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the design of molecules with potential therapeutic properties.
Material Science: It can be utilized in the synthesis of functional materials with specific electronic or optical properties.
Biological Studies: The compound’s derivatives may be used as probes or inhibitors in biological research.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-3-fluoro-5-iodobenzaldehyde depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the benzene ring . In cross-coupling reactions, the compound participates in the formation of new carbon-carbon bonds through palladium-catalyzed processes .
Comparison with Similar Compounds
Similar Compounds
4-Bromomethyl-2-fluorobenzaldehyde: Similar structure but lacks the iodine substituent.
3-Fluoro-5-iodobenzaldehyde: Similar structure but lacks the bromomethyl group.
4-Bromomethyl-3-fluorobenzaldehyde: Similar structure but lacks the iodine substituent.
Uniqueness
4-(Bromomethyl)-3-fluoro-5-iodobenzaldehyde is unique due to the presence of all three substituents (bromomethyl, fluoro, and iodo) on the benzene ring, which imparts distinct reactivity and potential for diverse chemical transformations .
Properties
Molecular Formula |
C8H5BrFIO |
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Molecular Weight |
342.93 g/mol |
IUPAC Name |
4-(bromomethyl)-3-fluoro-5-iodobenzaldehyde |
InChI |
InChI=1S/C8H5BrFIO/c9-3-6-7(10)1-5(4-12)2-8(6)11/h1-2,4H,3H2 |
InChI Key |
PWJASYIDYHDZQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)CBr)I)C=O |
Origin of Product |
United States |
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